N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}methyl)acetamide
Description
Properties
IUPAC Name |
N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-7-3-4-8-15(13)12-21-17-10-6-5-9-16(17)20-18(21)11-19-14(2)22/h3-10H,11-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIFLTAMFVUNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}methyl)acetamide typically involves the condensation of o-phenylenediamine with 2-methylbenzyl chloride to form the benzimidazole core. This is followed by the acylation of the benzimidazole with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydrobenzimidazoles, and substituted benzimidazoles .
Scientific Research Applications
N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}methyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}methyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole ring allows the compound to bind to the active sites of enzymes, inhibiting their activity. This can lead to various biological effects, including the inhibition of cell division in cancer cells and the disruption of microbial cell walls .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s core structure is shared with several benzimidazole-acetamide derivatives, differing primarily in substituents. Key analogues include:
Physicochemical Properties
- Lipophilicity : The 2-methylphenyl group in the target compound increases logP compared to analogues with polar substituents (e.g., hydroxymethyl or sulfonyl groups) .
- Solubility : The absence of hydrophilic moieties (e.g., hydroxyl or methoxy groups) may limit aqueous solubility compared to compounds like N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-oxophthalazin-2-yl)acetamide, which contains a phthalazine ring for improved solubility .
Key Differentiators and Uniqueness
The target compound’s 2-methylphenylmethyl group distinguishes it from other benzimidazole-acetamides by:
- Steric Effects : The bulky substituent may hinder interactions with flat binding pockets but improve selectivity for hydrophobic targets.
Biological Activity
N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}methyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C24H22N4
- Molecular Weight : 366.5 g/mol
- IUPAC Name : 2-[1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propan-2-yl]-1H-benzimidazole
Research indicates that benzimidazole derivatives, including this compound, can interact with DNA and exhibit antitumor properties. These compounds typically bind within the minor groove of DNA, influencing cell proliferation and survival pathways.
Key Findings:
- Antitumor Activity : Compounds with similar structures have shown promising antitumor effects against various cancer cell lines. For instance, studies demonstrated that certain benzimidazole derivatives inhibited cell proliferation in lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating significant cytotoxicity at low concentrations .
- Neuroprotective Effects : Recent studies have explored the neuroprotective potential of benzimidazole derivatives against ethanol-induced neurodegeneration. These compounds were found to ameliorate oxidative stress and neuroinflammation in animal models .
Efficacy in Biological Assays
The biological activity of this compound has been evaluated using various in vitro and in vivo models.
Table 1: Summary of Biological Assays
| Assay Type | Target Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| MTS Cytotoxicity | A549 | 2.12 ± 0.21 | Significant inhibition of cell growth |
| MTS Cytotoxicity | HCC827 | 5.13 ± 0.97 | Moderate cytotoxicity |
| MTS Cytotoxicity | NCI-H358 | 0.85 ± 0.05 | High cytotoxicity |
| Neuroprotection Assay | MRC-5 | 3.11 ± 0.26 | Reduced oxidative stress |
Case Studies
- Antitumor Activity Study : A study evaluated several benzimidazole derivatives for their antitumor activity using both 2D and 3D cell culture methods. The results indicated that compounds similar to this compound exhibited higher efficacy in 2D cultures compared to 3D cultures, suggesting that these compounds may be more effective in simpler environments .
- Neuroprotective Study : In a model of ethanol-induced neurodegeneration, treatment with benzimidazole derivatives significantly reduced markers of oxidative stress and inflammation, demonstrating their potential as neuroprotective agents .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}methyl)acetamide?
The synthesis typically involves coupling a benzimidazole precursor with an acetamide-bearing substituent. Key steps include:
- Imidazole alkylation : Reacting 1-[(2-methylphenyl)methyl]benzimidazole with a halogenated acetamide derivative (e.g., chloroacetamide) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 4–6 hours .
- Purification : Recrystallization using methanol or ethanol to isolate the final product, ensuring >95% purity .
- Critical parameters : Maintain anhydrous conditions to avoid hydrolysis of intermediates, and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) .
Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm substitution patterns. For example, the acetamide methyl group appears as a singlet at δ ~2.1 ppm, while benzimidazole protons resonate between δ 7.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight verification (e.g., expected [M+H]+ for C₁₉H₂₀N₃O: ~318.1600) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects side products .
Advanced: How can researchers address side reactions during synthesis, such as unintended N-alkylation or oxidation?
- Controlled alkylation : Use sterically hindered bases (e.g., K₂CO₃) to favor selective alkylation at the benzimidazole nitrogen .
- Oxidation mitigation : Conduct reactions under inert atmospheres (N₂/Ar) and avoid strong oxidizing agents. Add antioxidants like BHT (butylated hydroxytoluene) if necessary .
- Real-time monitoring : Employ in-situ FTIR or HPLC to detect intermediates and adjust conditions dynamically .
Advanced: What strategies are recommended for designing biological activity assays targeting this compound’s potential antifungal or anticancer properties?
- Antifungal assays : Use disc diffusion or microdilution methods against Candida albicans and Aspergillus flavus, comparing inhibition zones to standards like miconazole. Include solvent controls (DMSO ≤1% v/v) to avoid false positives .
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination. Validate results with flow cytometry to assess apoptosis (Annexin V/PI staining) .
- Mechanistic studies : Use molecular docking to predict interactions with fungal CYP51 or human topoisomerase II, followed by enzymatic inhibition assays .
Advanced: How should researchers resolve contradictions in biological activity data across different studies?
- Orthogonal assays : Cross-validate results using multiple methods (e.g., disc diffusion + broth microdilution for antimicrobial activity) .
- Strain-specific variability : Test against a broader panel of microbial strains or cancer cell lines to identify selectivity patterns .
- Dosage optimization : Re-evaluate dose-response curves and ensure consistent compound solubility across experiments (e.g., using surfactants like Tween-80) .
Advanced: What substituent modifications could enhance the compound’s bioactivity based on structure-activity relationship (SAR) studies?
- Benzimidazole core : Introduce electron-withdrawing groups (e.g., -NO₂ at the 5-position) to improve antifungal potency .
- Acetamide side chain : Replace the methyl group with fluorinated or bulky alkyl chains to enhance metabolic stability and target binding .
- 2-Methylphenyl group : Substitute with 4-fluorophenyl to increase lipophilicity and membrane permeability .
Advanced: What protocols ensure the compound’s stability during long-term storage for in vivo studies?
- Storage conditions : Lyophilize the compound and store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess purity .
Advanced: How can researchers design in vivo models to evaluate the compound’s pharmacokinetics and toxicity?
- Pharmacokinetics : Administer orally or intravenously in rodent models, with plasma sampling over 24h for LC-MS/MS analysis of bioavailability and half-life .
- Toxicity screening : Perform acute toxicity studies (OECD 423 guidelines) and monitor liver/kidney function biomarkers (ALT, creatinine) .
- Metabolite profiling : Use UPLC-QTOF-MS to identify phase I/II metabolites and assess metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
